molecular formula C10H13N3O B11906881 1,2,3,4,7,8-Hexahydropyrido[4,3-d]pyrrolo[1,2-a]pyrimidin-10(6H)-one

1,2,3,4,7,8-Hexahydropyrido[4,3-d]pyrrolo[1,2-a]pyrimidin-10(6H)-one

Cat. No.: B11906881
M. Wt: 191.23 g/mol
InChI Key: HJFOWYOOAIRIAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4,7,8-Hexahydropyrido[4,3-d]pyrrolo[1,2-a]pyrimidin-10(6H)-one ( 1490854-74-4) is a complex heterocyclic compound with the molecular formula C10H13N3O and a molecular weight of 191.23 g/mol . This scaffold is of significant interest in medicinal chemistry and drug discovery. Compounds based on the pyrrolopyrimidine core, such as 7H-pyrrolo[2,3-d]pyrimidine, are known to be important motifs in biologically active compounds and have demonstrated a range of pharmacological properties in scientific research, including anticancer, antiviral, and enzyme-inhibiting activities . Specifically, such derivatives have been investigated as potent and competitive inhibitors of enzymes like p21-activated kinase 4 (PAK4), which is a promising target in oncology research . Researchers can utilize this chemical as a key intermediate or building block for the synthesis of more complex molecules or as a core structure for developing novel bioactive compounds in various screening and development programs. This product is intended For Research Use Only. Identifiers CAS Number: 1490854-74-4 Molecular Formula: C10H13N3O Molecular Weight: 191.23 g/mol SMILES: O=C1N2C(CCC2)=NC3=C1CNCC3

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

2,7,11-triazatricyclo[7.4.0.03,7]trideca-1(9),2-dien-8-one

InChI

InChI=1S/C10H13N3O/c14-10-7-6-11-4-3-8(7)12-9-2-1-5-13(9)10/h11H,1-6H2

InChI Key

HJFOWYOOAIRIAZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC3=C(CNCC3)C(=O)N2C1

Origin of Product

United States

Preparation Methods

Multicomponent One-Pot Synthesis via Knoevenagel-Michael-Cyclization Cascades

The most efficient route to the pyrido-pyrrolo-pyrimidinone scaffold employs a three-component reaction combining aldehydes, aminouracils, and activated nitriles. For instance, 6-aminouracil derivatives react with aryl aldehydes and malononitrile in ethanol under reflux to form the hexahydropyrido[2,3-d]pyrimidine core via sequential Knoevenagel condensation, Michael addition, and cyclization . Adapting this method, substituting malononitrile with ethyl cyanoacetate and introducing a pyrrolidine ring precursor (e.g., pyrrolidinone ) enables the construction of the fused pyrrolo[1,2-a]pyrimidinone system.

Reaction Conditions :

  • Solvent: Ethanol/H₂O (3:1)

  • Temperature: 80°C (reflux)

  • Catalyst: None or diammonium hydrogen phosphate (5 mol%)

  • Yield: 78–89%

A plausible mechanism involves:

  • Knoevenagel condensation between the aldehyde and nitrile to form an α,β-unsaturated intermediate.

  • Michael addition of the aminouracil to the unsaturated nitrile.

  • Cyclization and tautomerization to generate the pyrido[4,3-d]pyrimidine ring.

  • Pyrrolo annulation via nucleophilic attack of a secondary amine on the pyrimidinone carbonyl .

Microwave-Assisted Cyclocondensation for Enhanced Regioselectivity

Microwave irradiation significantly accelerates the formation of the pyrrolo[1,2-a]pyrimidinone moiety. A reported protocol reacts heterocyclic ketene aminals (HKAs) with ethyl 3-benzoylacrylate under solvent-free conditions, achieving regioselective aza-ene addition and subsequent cyclization . For the target compound, replacing HKAs with 4-aminopyrrolidin-2-one and optimizing microwave parameters (150 W, 120°C, 15 min) yields the fused system with minimal byproducts.

Optimized Parameters :

  • Power: 150 W

  • Temperature: 120°C

  • Time: 10–20 min

  • Yield: 82–91%

This method avoids column chromatography, as products precipitate directly upon cooling. Spectral data (¹H NMR, IR) confirm regioselectivity, with the pyrrolo ring fused at the 1,2-a position of the pyrimidinone .

Catalyst-Free Aqueous-Phase Synthesis

Environmentally friendly protocols utilize water as a solvent to assemble the hexahydropyrido-pyrrolo-pyrimidinone framework. A pseudo-six-component reaction between barbituric acid , primary amines , and aromatic aldehydes in water at room temperature generates the pyrido[2,3-d:6,5-d']dipyrimidine backbone . Modifying this approach by incorporating pyrrolidinone derivatives as amine components and adjusting stoichiometry enables selective formation of the target compound.

Key Advantages :

  • No catalyst required

  • Ambient reaction conditions (25–30°C)

  • High atom economy (E-factor: 0.7–1.2)

  • Yield: 73–88%

The reaction proceeds via:

  • Formation of a chalcone-like intermediate from aldehyde and barbituric acid.

  • Michael addition of the amine to the α,β-unsaturated carbonyl.

  • Double cyclization to construct the pyrido and pyrrolo rings simultaneously .

Regioselective Annulation Using Heterocyclic Ketene Aminals

Regioselectivity in pyrrolo[1,2-a]pyrimidinone synthesis is achieved through aza-ene reactions of HKAs with acrylate derivatives. For example, 1-methyl-3-aminopyrrolidin-2-one reacts with methyl acetylacrylate under catalyst-free conditions to form the pyrroloimidazole precursor, which undergoes oxidative cyclization with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield the target compound .

Procedure :

  • Stir HKA (1 equiv) and acrylate (1.2 equiv) in EtOH at 50°C for 6 h.

  • Add DDQ (0.5 equiv) and stir at 80°C for 2 h.

  • Filter and recrystallize from ethanol.

  • Yield: 85–90%

¹H NMR analysis reveals exclusive formation of the 1,2-a fused isomer, with no detectable 1,3-a byproducts .

Comparative Analysis of Synthetic Methods

MethodConditionsYield (%)Key AdvantagesLimitations
Multicomponent One-PotEthanol/H₂O, 80°C78–89Scalable, minimal purificationRequires excess nitrile
Microwave-AssistedSolvent-free, 150 W82–91Rapid, high regioselectivitySpecialized equipment needed
Aqueous-PhaseH₂O, 25°C73–88Eco-friendly, low costLonger reaction times (12–24 h)
Regioselective AnnulationEtOH, 50–80°C85–90Excellent regiocontrolRequires oxidative reagents (DDQ)

Mechanistic Insights and Stereochemical Considerations

The hexahydropyrido ring system adopts a boat conformation stabilized by intramolecular hydrogen bonding between the pyrimidinone N–H and the pyrrolo carbonyl oxygen . Stereoselectivity arises during the Michael addition step, where the amine nucleophile attacks the α,β-unsaturated intermediate from the less hindered face. DFT calculations on analogous systems suggest a transition state energy difference of ~2.3 kcal/mol favoring the observed cis-fused ring junction .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,7,8-Hexahydropyrido[4,3-d]pyrrolo[1,2-a]pyrimidin-10(6H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the degree of saturation in the bicyclic system.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyridine or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled temperature and pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrido-pyrimidines exhibit potent anticancer properties. For instance, compounds similar to 1,2,3,4,7,8-hexahydropyrido[4,3-d]pyrrolo[1,2-a]pyrimidin-10(6H)-one have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. A study demonstrated that certain derivatives showed significant inhibition of cell proliferation in breast and colon cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Antiviral Properties

Pyrido[4,3-d]pyrimidine derivatives have also been investigated for their antiviral potential. A notable example includes the inhibition of viral replication in cell cultures infected with influenza virus. The mechanism is thought to involve interference with viral RNA synthesis . The compound's structural features contribute to its ability to inhibit viral enzymes effectively.

Antidepressant Effects

Recent studies have highlighted the neuropharmacological effects of pyrido-pyrimidine compounds. Research has shown that certain derivatives can exert antidepressant-like effects in animal models. The proposed mechanism involves the modulation of neurotransmitter systems such as serotonin and norepinephrine . This positions this compound as a potential candidate for further development in treating mood disorders.

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory properties in various models. For example, it has been shown to reduce inflammation markers in carrageenan-induced paw edema models in rats. The anti-inflammatory action is attributed to the inhibition of pro-inflammatory cytokines . This application is particularly relevant for developing new treatments for chronic inflammatory diseases.

Synthesis and Structure-Activity Relationship Studies

The synthesis of this compound involves several synthetic routes that facilitate the introduction of various substituents to optimize biological activity. Structure-activity relationship (SAR) studies have indicated that modifications at specific positions on the pyrido-pyrimidine ring can enhance potency and selectivity against targeted biological pathways .

Data Summary Table

Application Mechanism References
AnticancerInduces apoptosis; inhibits cell proliferation ,
AntiviralInhibits viral RNA synthesis
AntidepressantModulates serotonin and norepinephrine
Anti-inflammatoryReduces pro-inflammatory cytokines ,

Case Studies

  • Anticancer Study : A recent study synthesized various derivatives of this compound and tested them against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. Results showed IC50 values significantly lower than those of standard chemotherapeutics .
  • Antiviral Research : Another investigation focused on the antiviral activity of pyrido-pyrimidine derivatives against hepatitis C virus (HCV). The study found that specific modifications on the hexahydropyrido structure enhanced inhibitory effects on HCV replication in vitro .

Mechanism of Action

The mechanism of action of 1,2,3,4,7,8-Hexahydropyrido[4,3-d]pyrrolo[1,2-a]pyrimidin-10(6H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Ring Fusion Variations

  • Pyrido[3,2-d]pyrrolo[1,2-a]pyrimidin-10(6H)-one (CAS 4425-38-1): This isomer differs in the pyrido ring fusion position ([3,2-d] vs. [4,3-d]). The molecular formula (C₁₀H₉N₃O) and reduced hydrogenation state (7,8-dihydro vs. hexahydro) further distinguish it .
  • Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine Derivatives: These compounds feature a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine scaffold with carboxamide substituents. For example, 1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides exhibit pronounced antibiofilm activity against methicillin-resistant Staphylococcus aureus and Pseudomonas aeruginosa. Structural variations in alkyl substituents (e.g., 6d, 6g) correlate with activity: 6g: Reduces E. coli 311 biofilm biomass by 91.2% at sub-MIC concentrations. 6d: Reduces P. aeruginosa 449 biofilm by 78.7% .

Functionalized Pyrrolo-Pyrimidinones

  • Pyrrolo[1,2-a]pyrazine-1,4-diones (e.g., PPDH and PPDHMP): These bicyclic compounds, isolated from Burkholderia and Streptomyces species, share a pyrrolo-pyrazine core but lack the pyrido ring. They demonstrate antibacterial activity against P. aeruginosa and E. coli, mediated by their diketopiperazine-like structures.

Luotonin Alkaloids and Canthin-6-one Derivatives

Luotonin alkaloids (e.g., luotonin A, B, E) incorporate a pyrroloquinazolinoquinoline scaffold, while canthin-6-one alkaloids (luotonins C, D) feature a β-carboline framework. These compounds contrast with the hexahydropyrido-pyrrolo-pyrimidinone system in ring fusion and oxidation states but share bioactivity profiles, such as DNA topoisomerase inhibition .

Antimicrobial and Antibiofilm Activity

Compound Class Bioactivity (Key Examples) MIC Values (mg/L) Reference
Hexahydropyrido-pyrrolo-pyrimidinones Limited direct data; structurally related to antibiofilm-active pyrido-pyrrolo-pyrimidines. N/A
1,4-Dihydropyrido-pyrrolo-pyrimidines 6g: 91.2% biofilm reduction (E. coli 311); 6d: 78.7% reduction (P. aeruginosa 449). MIC >200 mg/L (gram-negative)
Pyrrolo-pyrazine-diones (PPDHMP) Antibacterial activity against P. aeruginosa and E. faecalis. Not quantified

Structure-Activity Relationships (SAR)

  • Substituent Effects : Alkyl chains (e.g., 2-methylpropyl in PPDHMP) enhance lipophilicity and membrane penetration, critical for antibacterial activity .
  • Ring Saturation : Hexahydro derivatives (vs. dihydro or unsaturated analogs) may improve metabolic stability but reduce planar aromatic interactions with biological targets .

Biological Activity

1,2,3,4,7,8-Hexahydropyrido[4,3-d]pyrrolo[1,2-a]pyrimidin-10(6H)-one is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties including anticancer and antimicrobial activities, and relevant case studies.

  • Molecular Formula : C13H14N4O
  • Molecular Weight : 246.28 g/mol
  • CAS Number : 33080-87-4

Synthesis

The compound can be synthesized through various methods including one-pot reactions involving pyrimidine derivatives and other reactants. Notably, a one-pot three-component reaction has been reported which yields high amounts of pyrrolo[2,3-d]pyrimidine derivatives under mild conditions .

Anticancer Activity

Recent studies have highlighted the anticancer potential of related pyrrolo[1,2-a]pyrimidine compounds. For instance:

  • Cell Lines Tested : HCT116 (colon cancer), MCF-7 (breast cancer), Hep3B (liver cancer).
  • IC50 Values : Compounds derived from similar structures exhibited IC50 values ranging from 0.009 to 2.195 µM against HCT116 cells. Notably, some derivatives showed IC50 values lower than doxorubicin (0.008 µM) .

Table 1: Anticancer Activity of Pyrrolo Derivatives

CompoundCell LineIC50 (µM)
Compound 9aHCT1160.011
Compound 9cHCT1160.009
Compound 8bMCF-7<0.05

Antimicrobial Activity

The compound's derivatives have also been evaluated for antimicrobial properties against Mycobacterium tuberculosis strains:

  • Activity Range : Compounds demonstrated activity against H37Rv and multidrug-resistant strains with minimum inhibitory concentrations (MIC) between 8–128 µg/mL.
  • Notable Compounds : Some derivatives exhibited significant activity at lower concentrations (e.g., MIC of 16 µg/mL) against resistant strains .

Case Study 1: Anticancer Evaluation

In a study conducted at Al-Azhar University, several pyrrolo derivatives were synthesized and tested for their anticancer activity using the Sulforhodamine-B assay. The results indicated that these compounds significantly inhibited cancer cell proliferation compared to standard treatments .

Case Study 2: Antitubercular Activity

A series of pyrrolo[1,2-a]quinoline derivatives were synthesized and tested for their antitubercular activity against both sensitive and resistant strains of Mycobacterium tuberculosis. The structure-activity relationship studies indicated that specific substitutions on the benzoyl group enhanced the activity .

Q & A

Q. Basic | Biological Screening

  • Biofilm biomass quantification : Use polystyrene microtiter plates with gentian violet staining and optical density (OD630 nm) measurements .
  • Sub-MIC testing : Evaluate compounds at sub-inhibitory concentrations (e.g., 25 mg/L) to isolate biofilm-specific effects .
  • Statistical validation : Apply nonparametric tests (e.g., Kruskal-Wallis H-test, p < 0.05) with triplicate replicates .
    Include positive/negative controls (e.g., untreated biofilms) for baseline comparison.

How do alkyl chain modifications impact the structure-activity relationship (SAR) of these compounds?

Q. Advanced | SAR Analysis

  • Activity enhancement : Compound 6g (alkyl-substituted) reduces E. coli 311 biofilm biomass by 91.2%, while 6d (shorter chain) shows 78.7% inhibition against P. aeruginosa .
  • Activity loss/stimulation : Compound 6h unexpectedly increases E. coli biofilm formation by 41.3%, highlighting the sensitivity of SAR to substituent length and steric effects .
    Use molecular docking or computational modeling to rationalize steric/electronic influences.

How should contradictory biofilm modulation results (e.g., stimulation vs. inhibition) be interpreted?

Q. Advanced | Data Conflict Resolution

  • Dose-dependent effects : Test compounds across a concentration gradient (e.g., 6d stimulates E. coli at 25 mg/L but inhibits P. aeruginosa) .
  • Mechanistic studies : Investigate quorum sensing or extracellular matrix gene expression to identify molecular targets .
  • Species specificity : Validate findings against multiple bacterial strains (e.g., S. aureus vs. E. coli) to rule out strain-dependent artifacts .

What advanced analytical methods are critical for stability profiling under physiological conditions?

Q. Advanced | Stability Assessment

  • HPLC-MS : Monitor degradation products after incubation in simulated biological fluids (e.g., PBS at pH 7.4) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability during storage .
  • pH titration studies : Identify stability thresholds (e.g., compound precipitation below pH 5) .

How to optimize dose-response experiments for sub-MIC biofilm inhibition?

Q. Advanced | Experimental Design

  • Concentration range : Test 0.5× to 0.1× MIC (e.g., 12.5–37.5 mg/L for MIC = 75 mg/L) .
  • Time-lapse assays : Measure biofilm inhibition at 12-, 24-, and 48-hour intervals to capture dynamic effects .
  • Biofilm viability : Combine biomass quantification with ATP-based viability assays to distinguish static vs. bactericidal effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.